molecular formula C17H14ClNO4S B8658759 4-(5-Methyl-2-phenyl-oxazol-4-ylmethoxy)-benzenesulfonyl chloride CAS No. 532958-73-9

4-(5-Methyl-2-phenyl-oxazol-4-ylmethoxy)-benzenesulfonyl chloride

Cat. No. B8658759
Key on ui cas rn: 532958-73-9
M. Wt: 363.8 g/mol
InChI Key: CHPQCWXIFZONFE-UHFFFAOYSA-N
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Patent
US07700637B2

Procedure details

Thionyl chloride (50 mL) is added to the title B compound, 4-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-benzenesulfonic acid sodium salt (18.1 g, 52.46 mmol) at 0° C. After 10 min, the ice bath is removed and the mixture is stirred at RT for 30 min. An additional 50 mL of thionyl chloride is added, followed by about 1 mL of DMF. The solid dissolves within 10 min. Stirring is continued for an additional 2.5 h and the mixture is then concentrated under vacuum. The resulting yellow solid is partitioned between 250 mL of water and 250 mL of EtOAc (warm). The organic layer is further washed with water (3×250 mL), 0.1 N aqueous NaOH (4×250 mL) and brine (1×250 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to give 4-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-benzenesulfonyl chloride as a yellow solid: ESI-MS 363.99 [M+1]+.
Name
4-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-benzenesulfonic acid sodium salt
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[CH3:2][C:3]1[O:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([O-:25])(=O)=[O:23])=[CH:18][CH:17]=1.S(Cl)([Cl:28])=O>>[CH3:2][C:3]1[O:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH2:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([S:22]([Cl:28])(=[O:25])=[O:23])=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
4-(5-methyl-2-phenyl-oxazol-4-ylmethoxy)-benzenesulfonic acid sodium salt
Quantity
18.1 g
Type
reactant
Smiles
[Na+].CC1=C(N=C(O1)C1=CC=CC=C1)COC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath is removed
ADDITION
Type
ADDITION
Details
An additional 50 mL of thionyl chloride is added
DISSOLUTION
Type
DISSOLUTION
Details
The solid dissolves within 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for an additional 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid is partitioned between 250 mL of water and 250 mL of EtOAc (warm)
WASH
Type
WASH
Details
The organic layer is further washed with water (3×250 mL), 0.1 N aqueous NaOH (4×250 mL) and brine (1×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)COC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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